molecular formula C21H27N B1625375 (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine CAS No. 553638-66-7

(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

Cat. No. B1625375
M. Wt: 293.4 g/mol
InChI Key: PHKHWUVAUXBNPC-FQEVSTJZSA-N
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Description

(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine , also known as Schreiner’s thiourea , is a privileged motif in the field of catalyst development. It falls within the class of (thio)urea derivatives, which have gained prominence as organocatalysts in organic chemistry over the last decade. One of the key features of (thio)urea-based catalysts is their ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) during transition states, primarily through explicit double hydrogen bonding .

Scientific Research Applications

Asymmetric Epoxidation of α,β-Enones

A study by Lattanzi (2006) discusses the use of (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine in the asymmetric epoxidation of α,β-enones. This compound was found to be an efficient organocatalyst, offering improved reactivity and enantioselectivity in the epoxidation process compared to similar catalysts. The research highlights the compound's ability to facilitate asymmetric induction in challenging aliphatic or enolizable enones with up to 87% enantiomeric excess (ee) (Lattanzi, 2006).

Enantioselective Michael Addition

In another study by Lattanzi (2006), (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine was identified as an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. This research further demonstrated the compound's utility in organic synthesis, particularly in reactions requiring precise control over stereochemistry (Lattanzi, 2006).

Catalytic Formation of Optically Active Substances

P. Melchiorre and K. A. Jørgensen (2003) explored the use of (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine as a chiral amine catalyst in the enantioselective Michael addition of aldehydes to vinyl ketones. Their work provided insights into the mechanisms of organocatalytic reactions and the formation of optically active 5-keto aldehydes. The study underscores the role of (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine in facilitating complex chemical transformations (Melchiorre & Jørgensen, 2003).

Applications in Asymmetric Hydrogenation

Takahashi and Achiwa (1989) investigated the application of a related compound, (2S,4S)-MOD-BPPM, which includes the (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine moiety, in asymmetric hydrogenation reactions. The study demonstrated the efficiency of this compound in hydrogenating (Z)-2-acetamidoacrylic acid derivatives, illustrating its potential in producing chiral compounds (Takahashi & Achiwa, 1989).

Structural and Hydrogen-Bonding Analysis

Research by Tamuly et al. (2005) focused on the structural aspects of 4-[bis(4-hydroxy-3,5-dimethylphenyl)methyl]pyridinium salts, which are structurally related to (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine. They examined hydrogen-bonded ribbons in the solid state of these compounds, providing valuable information on the structural properties and interactions of similar compounds (Tamuly et al., 2005).

properties

IUPAC Name

(2S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N/c1-14-8-15(2)11-18(10-14)21(20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20-22H,5-7H2,1-4H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKHWUVAUXBNPC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2CCCN2)C3=CC(=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C([C@@H]2CCCN2)C3=CC(=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463136
Record name (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine

CAS RN

553638-66-7
Record name (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine
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Citations

For This Compound
10
Citations
P Melchiorre, KA Jørgensen - The Journal of Organic Chemistry, 2003 - ACS Publications
Chiral amines such as (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine and the C 2 -symmetric (2S,5S)-2,5-diphenylpyrrolidine can catalyze the direct enantioselective Michael addition …
Number of citations: 208 pubs.acs.org
SB Tsogoeva - European journal of organic chemistry, 2007 - Wiley Online Library
Recent progress in the field of asymmetric organocatalytic 1,4‐conjugate addition reactions, regarded as belonging among the more synthetically important carbon–carbon bond‐…
MP Patil, AK Sharma, RB Sunoj - The Journal of Organic …, 2010 - ACS Publications
The fundamental factors contributing toward the stereoselectivity in organocatalyzed asymmetric Michael reaction between aldehydes (propanal and 3-phenyl propanal) and methyl …
Number of citations: 34 pubs.acs.org
M Laars - 2010 - digikogu.taltech.ee
In synthetic organic chemistry today, the discovery of new methods, new reagents and new catalysts has become increasingly focused on achieving high levels of regioselectivity, …
Number of citations: 2 digikogu.taltech.ee
Y Zhang, W Wang - Stereoselective Organocatalysis, 2013 - Wiley Online Library
One of the main objectives in synthetic organic chemistry is the development of new chemical transformation for efficient and practical synthesis of complex structures. Accordingly, …
Number of citations: 3 onlinelibrary.wiley.com
JL Cavill - 2004 - search.proquest.com
This thesis embraces two main sections-studies towards the synthesis of a family of indole-based ligands for Lewis acid catalysis and the development of new molecular scaffolds for …
Number of citations: 3 search.proquest.com
IL Jones - 2006 - search.proquest.com
This thesis embraces two main sections that examine alternative architectures for the iminium ion catalysis of the Diels-Alder reaction-comprising acyclic and cyclic systems. Chapter 1 …
Number of citations: 4 search.proquest.com
JX Ji, ASC Chan - Catalytic Asymmetric Synthesis, 2010 - books.google.com
The catalytic asymmetric conjugate addition to α, β-unsaturated compounds is one of the most powerful carbon–carbon and carbon–heteroatom bond-forming reactions in organic …
Number of citations: 6 books.google.com
D Almaşi, DA Alonso, C Najera - Tetrahedron: Asymmetry, 2007 - Elsevier
The asymmetric organocatalytic conjugate addition of nucleophiles to Michael acceptors is reviewed. Herein an overview of the most important developments and concepts of this …
Number of citations: 927 www.sciencedirect.com
DA Alonso - … Organocatalyzed Reactions II: Asymmetric CC Bond …, 2011 - Springer
In this chapter, the asymmetric organocatalytic conjugate addition of nucleophiles to Michael acceptors is covered. This report presents an overview of the most important developments …
Number of citations: 6 link.springer.com

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